2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine
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Overview
Description
2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyridazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring The presence of a 2-chlorophenyl group and a 7-methoxy group adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 3,4-dimethyl-1H-pyrazole-5-carboxylic acid under acidic conditions to yield the desired compound. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained at around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for developing new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response . Additionally, it may interact with cellular receptors, leading to modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridazine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains a triazole ring fused to a pyrimidine ring.
Uniqueness
2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine is unique due to the presence of the 2-chlorophenyl and 7-methoxy groups, which impart distinct chemical and biological properties. These substituents enhance its potential as a drug candidate by improving its binding affinity and selectivity towards specific targets .
Properties
Molecular Formula |
C14H13ClN4O |
---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-7-methoxy-3,4-dimethylpyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C14H13ClN4O/c1-8-12-9(2)19(11-7-5-4-6-10(11)15)18-13(12)14(20-3)17-16-8/h4-7H,1-3H3 |
InChI Key |
WYQLLZYVPUKLLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=NN1C3=CC=CC=C3Cl)OC)C |
Origin of Product |
United States |
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